Euphroside

Catalog No.
S1814740
CAS No.
76994-07-5
M.F
C16H24O10
M. Wt
376.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Euphroside

CAS Number

76994-07-5

Product Name

Euphroside

IUPAC Name

(1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde

Molecular Formula

C16H24O10

Molecular Weight

376.36 g/mol

InChI

InChI=1S/C16H24O10/c1-15(22)2-3-16(23)7(4-17)6-24-14(12(15)16)26-13-11(21)10(20)9(19)8(5-18)25-13/h4,6,8-14,18-23H,2-3,5H2,1H3/t8-,9-,10+,11-,12-,13+,14+,15+,16+/m1/s1

SMILES

CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Euphroside is a natural product found in Pedicularis sylvatica, Pedicularis palustris, and other organisms with data available.

Euphroside (CAS 76994-07-5) is a highly specialized iridoid glucoside primarily isolated from the aerial parts of Euphrasia species[1]. Structurally defined by a saturated cyclopentane ring, a tertiary methyl group at C-7, and a distinctive α,β-unsaturated aldehyde at C-4, it stands apart from more ubiquitous iridoids[2]. In industrial and academic procurement, euphroside is primarily sourced as a high-purity reference standard for the chemotaxonomic authentication of botanical extracts and as a structurally distinct precursor for semi-synthetic drug discovery. Its precise stereochemistry and reactive aldehyde moiety make it a critical benchmark material for laboratories requiring exact structural fidelity rather than generic iridoid activity [1].

Buyers often attempt to substitute euphroside with more readily available and less expensive iridoids such as aucubin or catalpol [2]. However, this generic substitution fails in both analytical and synthetic workflows. Aucubin lacks the C-4 aldehyde group, meaning it cannot undergo direct Schiff base or reductive amination reactions without destructive oxidative cleavage of its core scaffold [1]. Furthermore, in quality control applications, relying solely on aucubin cannot differentiate genuine Euphrasia extracts from cheaper adulterants, as aucubin is botanically ubiquitous. Procuring exact euphroside is therefore mandatory for both targeted bioconjugation and rigorous botanical authentication[2].

Precursor Suitability: C-4 Aldehyde Reactivity for Bioconjugation

Unlike the highly abundant generic iridoid aucubin, which possesses a C-4 hydrogen, euphroside features an α,β-unsaturated aldehyde at the C-4 position (C-11) [1]. This functional group provides a highly reactive electrophilic center, enabling direct derivatization via Schiff base formation or reductive amination. In contrast, utilizing aucubin for similar bioconjugation requires aggressive oxidative cleavage of the cyclopentane ring, which destroys the core iridoid scaffold [2].

Evidence DimensionFunctional group reactivity (C-4 position)
Target Compound DataEuphroside (Presence of reactive C-4 α,β-unsaturated aldehyde)
Comparator Or BaselineAucubin (C-4 hydrogen; requires destructive oxidation for aldehyde generation)
Quantified Difference1-step direct conjugation vs. multi-step scaffold-altering oxidation
ConditionsSynthetic derivatization or bioconjugation workflows

Procurement of euphroside allows synthetic chemists to bypass complex protection/deprotection steps when designing iridoid-based molecular probes or semi-synthetic derivatives.

Analytical Resolution: Unambiguous Marker for Chemotaxonomic QC

In the quality control of Euphrasia extracts, aucubin is often used as a generic marker but fails to detect adulteration by other aucubin-rich plants. Euphroside serves as a highly specific chemotaxonomic marker. Analytically, euphroside yields a distinct downfield 1H NMR singlet at δ 9.10–9.25 ppm (due to the C-4 aldehyde) and a specific 13C NMR resonance at ~192.5 ppm[1]. These signals are entirely absent in aucubin and catalpol, allowing for rapid quantitative NMR (qNMR) and distinct HPLC resolution without signal overlap [2].

Evidence DimensionSpectroscopic resolution (1H NMR)
Target Compound DataEuphroside (Distinct aldehyde singlet at δ 9.10–9.25 ppm)
Comparator Or BaselineAucubin / Catalpol (Absence of downfield aldehyde signals)
Quantified DifferenceComplete baseline resolution in NMR vs. overlapping generic iridoid signals
ConditionsqNMR or reverse-phase HPLC analysis of crude herbal extracts

Procuring euphroside as a reference standard is essential for QC laboratories to definitively authenticate Euphrasia raw materials and rule out botanical adulteration.

Formulation Stability: Cyclopentane Ring Saturation

The core cyclopentane ring of euphroside is saturated and features a tertiary methyl group at C-7, along with hydroxylations at C-4a and C-7[1]. This contrasts sharply with aucubin, which contains a reactive C-7/C-8 double bond, and catalpol, which contains a strained epoxide ring. The saturated nature of euphroside's cyclopentane ring confers distinct chemical stability profiles during extraction and formulation, preventing the rapid degradation or polymerization often observed with unsaturated or epoxidized iridoids under acidic conditions [2].

Evidence DimensionScaffold saturation and chemical stability
Target Compound DataEuphroside (Saturated cyclopentane ring with C-7 methyl)
Comparator Or BaselineAucubin (C-7/C-8 double bond) and Catalpol (Epoxide ring)
Quantified DifferenceElimination of double-bond/epoxide-mediated degradation pathways
ConditionsAcidic or high-temperature formulation and extraction environments

For formulation scientists and pharmacognosists, euphroside provides a more stable iridoid baseline for studying pharmacological effects without the rapid degradation artifacts associated with aucubin.

Chemotaxonomic Authentication and Quality Control

Because euphroside possesses a unique C-4 aldehyde that generates distinct NMR and HPLC signals absent in generic iridoids like aucubin, it is the primary reference standard for authenticating commercial Euphrasia (Eyebright) extracts[1]. QC laboratories procure euphroside to detect adulteration and ensure batch-to-batch reproducibility in herbal supplement manufacturing.

Semi-Synthetic Iridoid Library Generation

Synthetic chemists utilize euphroside as a privileged starting material for bioconjugation and drug discovery. Its highly reactive α,β-unsaturated aldehyde allows for direct Schiff base formation or reductive amination[2], bypassing the need for the destructive oxidative cleavage required when using simpler iridoids like aucubin.

Stability-Indicating Formulation Benchmarking

In the development of ophthalmic or topical formulations containing iridoids, euphroside serves as a stable benchmark compound. Its saturated cyclopentane ring resists the acid-catalyzed degradation and polymerization that typically plague unsaturated iridoids (e.g., aucubin) or epoxidized analogs (e.g., catalpol)[1], making it highly suitable for long-term stability studies.

XLogP3

-2.6

Appearance

Powder

Dates

Last modified: 08-15-2023

Explore Compound Types